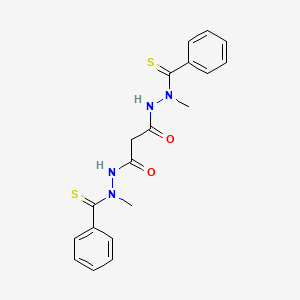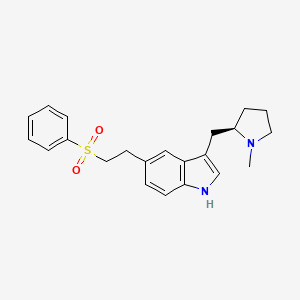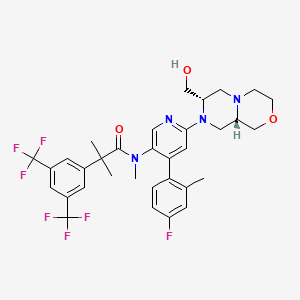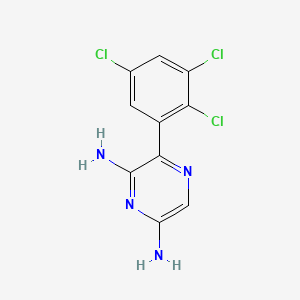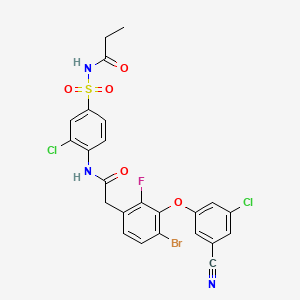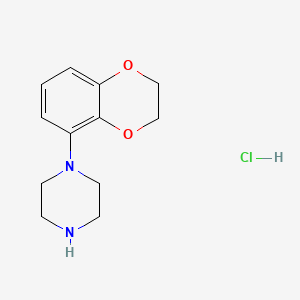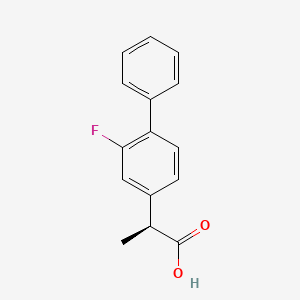
Esflurbiprofen
概要
説明
Esflurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . It is primarily indicated as a pre-operative anti-miotic (in an ophthalmic solution) as well as orally for arthritis or dental pain .
Synthesis Analysis
The synthesis of Esflurbiprofen involves the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate and benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate by improved Gomberg-bachmann reaction . Another study presents the synthesis of novel compounds by combining flurbiprofen with various substituted 2-phenethylamines .
Molecular Structure Analysis
Esflurbiprofen has a molecular formula of C15H13FO2 and a molecular weight of 244.26 g/mol . The structure of Esflurbiprofen has been elucidated by elemental analysis, ultraviolet-visible spectroscopy (UV), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR), mass spectrometry (MS), and single crystal X-ray crystallography .
Chemical Reactions Analysis
Esflurbiprofen undergoes reactions typical of other NSAIDs. It is a potent inhibitor of prostaglandin synthetase . The chemical structure of Esflurbiprofen has been elucidated by elemental analysis, ultraviolet-visible spectroscopy (UV), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR), mass spectrometry (MS), and single crystal X-ray crystallography .
Physical And Chemical Properties Analysis
Esflurbiprofen has a molecular formula of C15H13FO2 and a molecular weight of 244.26 g/mol . It has two hydrogen bond acceptors .
科学的研究の応用
Transdermal Analgesic/Anti-inflammatory Tape
Esflurbiprofen Mentha Oil Formulation (SFP tape) is a tape-type patch containing Esflurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), as the active ingredient . This tape is used for transdermal delivery, providing analgesic and anti-inflammatory effects . The formulation has been modified to improve the “difficulty of removal” after application while retaining sufficient tack strength .
Treatment of Sore Throat
Flurbiprofen, a type of NSAID, is used in the form of an 8.75 mg lozenge or oromucosal spray for the symptomatic relief of sore throat . Despite the low dose compared to alternative flurbiprofen preparations, it has been effective in relieving sore throat symptoms .
Risk Management of Haemorrhagic Events
A systematic review was conducted to identify the risk of haemorrhagic events with flurbiprofen 8.75 mg dose . The review found limited evidence on the risk of haemorrhagic events with flurbiprofen when used at a dose of 8.75 mg .
Treatment of Acute Strains, Sprains, or Bruises
Esflurbiprofen Hydrogel Patch is used to treat acute strains, sprains, or bruises of the extremities following blunt trauma, such as sports injuries . The patch has shown to be superior to placebo and has acceptable local tolerability .
作用機序
Target of Action
Esflurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
Esflurbiprofen acts by reversibly inhibiting COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . By blocking this pathway, esflurbiprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Biochemical Pathways
The primary biochemical pathway affected by esflurbiprofen is the arachidonic acid metabolism pathway . By inhibiting the COX enzymes, esflurbiprofen disrupts the conversion of arachidonic acid to prostaglandins. This disruption leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever.
Pharmacokinetics
, it can be inferred from its parent compound, flurbiprofen. Flurbiprofen is readily absorbed after oral administration, and its plasma concentration is related to dosage . More detailed pharmacokinetic studies are needed to fully understand the ADME properties of esflurbiprofen.
Result of Action
The molecular and cellular effects of esflurbiprofen’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the inflammatory response and alleviates associated symptoms .
Action Environment
The action, efficacy, and stability of esflurbiprofen can be influenced by various environmental factors. For instance, the presence of other drugs can potentially interact with esflurbiprofen and alter its effectiveness . Additionally, individual patient characteristics such as age, sex, and overall health status can also impact the drug’s action and efficacy.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316678 | |
| Record name | (+)-Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Esflurbiprofen | |
CAS RN |
51543-39-6 | |
| Record name | (+)-Flurbiprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51543-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esflurbiprofen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esflurbiprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16159 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESFLURBIPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ZZK9P7MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does esflurbiprofen exert its anti-inflammatory and analgesic effects?
A1: Esflurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily works by inhibiting cyclooxygenase (COX) enzymes. [] While the research provided doesn't delve into specific COX isoforms (COX-1 and COX-2), it's widely understood that NSAIDs exert their therapeutic effects by inhibiting these enzymes, thereby reducing the production of prostaglandins, key mediators of inflammation and pain. []
Q2: What makes esflurbiprofen potentially more effective than other topical NSAIDs?
A2: Research suggests that esflurbiprofen demonstrates efficient deep-tissue transfer. One study comparing esflurbiprofen plaster (SFPP) to oral flurbiprofen tablets (FPTs) in patients with knee osteoarthritis found significantly higher concentrations of esflurbiprofen in the synovium and synovial fluid after SFPP application. [] This targeted delivery to the site of inflammation may contribute to its enhanced efficacy compared to conventional topical NSAIDs.
Q3: Are there any studies comparing esflurbiprofen to other topical NSAID formulations?
A3: Yes, a study investigating the adhesive characteristics of a modified esflurbiprofen mentha oil formulation (SFP tape) compared its peel strength to other commercially available NSAID patches. [] While the study primarily focused on improving the ease of removal for the esflurbiprofen patch, it highlighted the existence of various topical NSAID formulations available in the market.
Q4: Has the long-term safety and efficacy of esflurbiprofen been evaluated in clinical settings?
A4: A long-term study involving 201 patients with osteoarthritis evaluated the efficacy and safety of esflurbiprofen patches (SFPP). [] The study demonstrated statistically significant improvements in pain relief and other efficacy endpoints compared to placebo and flurbiprofen patches. Importantly, 161 patients completed the 52-week application period, suggesting a favorable long-term safety profile. []
Q5: Are there efforts to improve the formulation of esflurbiprofen for better patient compliance?
A5: Researchers have explored modifying the formulation of esflurbiprofen patches to address concerns regarding the difficulty of removal. [] By adjusting the adhesive properties, they aimed to reduce peel strength without compromising tack strength, ultimately enhancing patient comfort and compliance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


